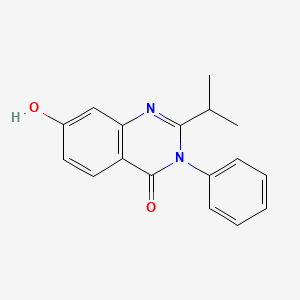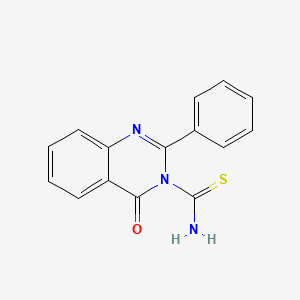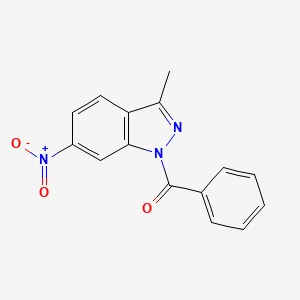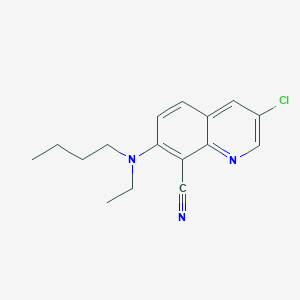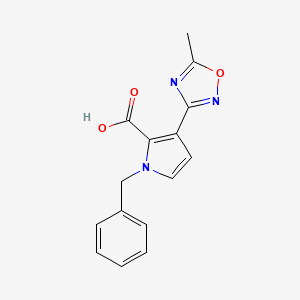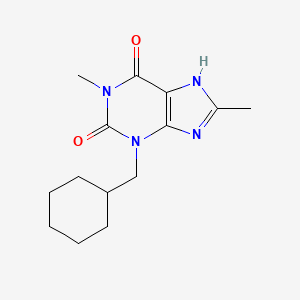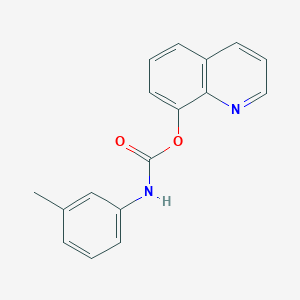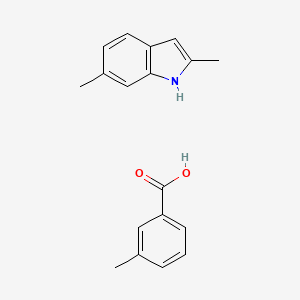
2,6-Dimethyl-1H-indole 3-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyl-1H-indole 3-methylbenzoate is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-1H-indole 3-methylbenzoate can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a well-established procedure for constructing indole rings. This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core. For 2,6-Dimethyl-1H-indole, the starting materials would include 2,6-dimethylphenylhydrazine and an appropriate ketone or aldehyde .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale Fischer indole synthesis, optimized for high yield and purity. The reaction conditions would be carefully controlled to ensure consistent product quality. Additionally, purification steps such as recrystallization or chromatography might be employed to isolate the desired compound.
化学反応の分析
Types of Reactions
2,6-Dimethyl-1H-indole 3-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Indoline derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
科学的研究の応用
2,6-Dimethyl-1H-indole 3-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,6-Dimethyl-1H-indole 3-methylbenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The indole ring can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, which can influence its binding affinity and specificity .
類似化合物との比較
Similar Compounds
2-Methyl-1H-indole: Lacks the additional methyl group at the 6-position and the methylbenzoate group.
3-Methylindole: Similar indole core but different substitution pattern.
Indole-3-carboxylate: Contains a carboxylate group instead of a methylbenzoate group.
Uniqueness
2,6-Dimethyl-1H-indole 3-methylbenzoate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methyl groups and the methylbenzoate group can enhance its lipophilicity and potentially improve its ability to cross biological membranes .
特性
分子式 |
C18H19NO2 |
|---|---|
分子量 |
281.3 g/mol |
IUPAC名 |
2,6-dimethyl-1H-indole;3-methylbenzoic acid |
InChI |
InChI=1S/C10H11N.C8H8O2/c1-7-3-4-9-6-8(2)11-10(9)5-7;1-6-3-2-4-7(5-6)8(9)10/h3-6,11H,1-2H3;2-5H,1H3,(H,9,10) |
InChIキー |
AXPJNUPLVVFLJA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C(=O)O.CC1=CC2=C(C=C1)C=C(N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



